Cas no 2111005-83-3 (3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)

3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine is a synthetic organic compound with a unique structure featuring a pyrazole ring substituted with an oxan-2-yl group and a methyl group. This compound exhibits notable chemical stability and reactivity, making it suitable for various synthetic applications, including pharmaceutical and agrochemical research. Its structural diversity allows for the development of novel compounds with potential therapeutic properties.
3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine structure
2111005-83-3 structure
商品名:3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine
CAS番号:2111005-83-3
MF:C10H17N3O
メガワット:195.261482000351
CID:5844649
PubChem ID:165874064

3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine
    • 3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
    • 2111005-83-3
    • EN300-1112166
    • インチ: 1S/C10H17N3O/c1-8-10(11)7-13(12-8)6-9-4-2-3-5-14-9/h7,9H,2-6,11H2,1H3
    • InChIKey: SYNVZWJDOVYGBZ-UHFFFAOYSA-N
    • ほほえんだ: O1CCCCC1CN1C=C(C(C)=N1)N

計算された属性

  • せいみつぶんしりょう: 195.137162174g/mol
  • どういたいしつりょう: 195.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 53.1Ų

3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1112166-1.0g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3
1g
$1343.0 2023-05-26
Enamine
EN300-1112166-0.05g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1112166-10.0g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3
10g
$5774.0 2023-05-26
Enamine
EN300-1112166-10g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1112166-5g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1112166-0.25g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1112166-2.5g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1112166-0.5g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1112166-5.0g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3
5g
$3894.0 2023-05-26
Enamine
EN300-1112166-0.1g
3-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
2111005-83-3 95%
0.1g
$930.0 2023-10-27

3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine 関連文献

3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amineに関する追加情報

Introduction to 3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine (CAS No. 2111005-83-3)

3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine, characterized by its pyrazole core and an oxygenated side chain, presents a unique framework for the development of novel bioactive molecules. The compound's molecular formula and CAS number, 2111005-83-3, underscore its distinct identity within the chemical registry, facilitating precise identification and study in research settings.

The significance of 3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine lies in its potential pharmacological applications. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of an oxygenated methylene group (–CH₂–O–) in the side chain introduces additional functional diversity, enabling various chemical modifications that could enhance target specificity and efficacy. This structural motif has been explored in recent years as a scaffold for drug discovery, particularly in the quest to identify molecules with improved pharmacokinetic profiles.

Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates like 3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine. Studies have demonstrated that the pyrazole ring can serve as a privileged structure, facilitating interactions with biological targets such as enzymes and receptors. The oxygenated side chain further modulates these interactions, potentially leading to enhanced binding affinity or altered metabolic stability. These attributes make the compound a valuable asset in medicinal chemistry libraries, where structural diversity is key to discovering new therapeutic agents.

In vitro studies have begun to elucidate the mechanistic aspects of 3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine's bioactivity. Initial assays suggest that it may exhibit inhibitory effects on certain kinases and transcription factors, which are critical targets in oncology research. The pyrazole moiety's ability to mimic H-bonding interactions with polar residues in proteins could be leveraged to design molecules with high selectivity. Furthermore, the oxygenated methylene group may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound's binding mode within biological systems.

The synthesis of 3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amino presents both challenges and opportunities for synthetic chemists. The integration of the pyrazole ring with the oxygenated side chain requires careful consideration of reaction conditions and protecting group strategies to ensure regioselectivity and functional group compatibility. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled more efficient routes to complex heterocycles like this one. These advances not only streamline production but also allow for rapid diversification of the molecular library.

As interest in targeted therapies grows, compounds like 3-methyl--(oxan--2--yl)methyl--1H--pyrazol--4--amine (CAS No. 2111005--83--3) are being evaluated for their potential in precision medicine applications. The ability to modulate specific biological pathways with high fidelity is essential for treating diseases such as cancer and inflammatory disorders. Preclinical studies are underway to assess its efficacy in animal models, providing insights into its therapeutic potential before human trials can commence. The compound's unique structural features position it as a candidate for further development into a novel therapeutic entity.

The role of computational modeling in understanding 3-methyl--(oxan--2--yl)methyl--1H--pyrazol--4--amine's behavior cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations help predict how the compound interacts with biological targets at an atomic level. These predictions guide experimental design by highlighting key interactions and potential binding pockets within proteins or nucleic acids. Such integrative approaches are becoming increasingly prevalent in drug discovery pipelines, where computational insights complement traditional wet-lab experimentation.

The future prospects for 3-methyl--(oxan--2--yl)methyl--1H--pyrazol--4--amine extend beyond its current applications into new areas of research. Exploration of its derivatives could yield compounds with enhanced properties—such as improved solubility or longer half-life—making them more suitable for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible benefits for patients worldwide. The compound exemplifies how structural innovation can drive progress toward effective treatments for unmet medical needs.

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